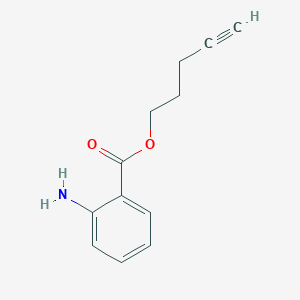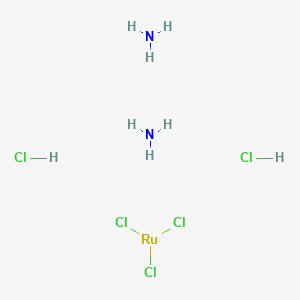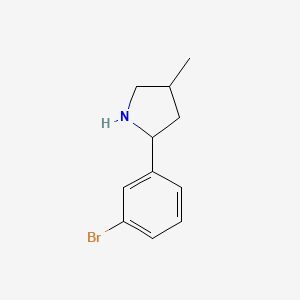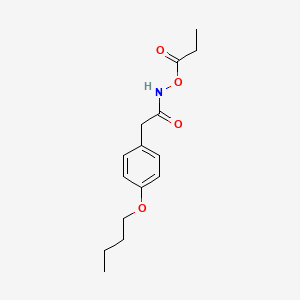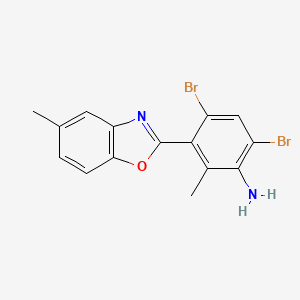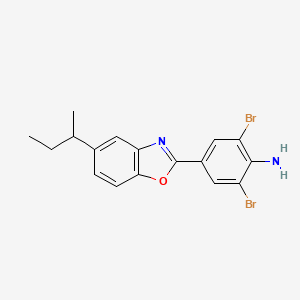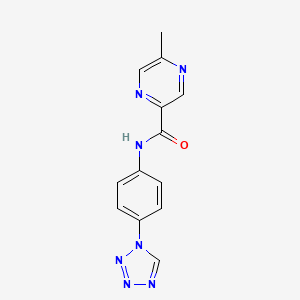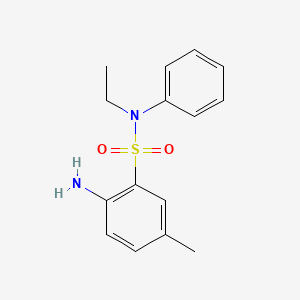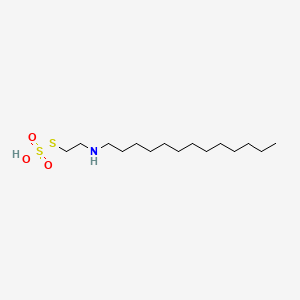
1-(2-Sulfosulfanylethylamino)tridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Sulfosulfanylethylamino)tridecane is a heterocyclic organic compound with the molecular formula C15H33NO3S2 and a molecular weight of 339.557 g/mol . This compound is characterized by the presence of a sulfosulfanyl group attached to an ethylamino chain, which is further connected to a tridecane backbone. It is primarily used in experimental and research settings .
Métodos De Preparación
The synthesis of 1-(2-Sulfosulfanylethylamino)tridecane typically involves the reaction of tridecane with sulfosulfanyl and ethylamino groups under controlled conditions. . Industrial production methods would likely involve large-scale synthesis using similar techniques, optimized for yield and purity.
Análisis De Reacciones Químicas
1-(2-Sulfosulfanylethylamino)tridecane undergoes various chemical reactions, including:
Oxidation: The sulfosulfanyl group can be oxidized to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form simpler sulfur-containing compounds.
Substitution: The ethylamino group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Sulfosulfanylethylamino)tridecane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving sulfur-containing biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Sulfosulfanylethylamino)tridecane involves its interaction with molecular targets through its sulfosulfanyl and ethylamino groups. These functional groups can participate in various biochemical pathways, including those involving sulfur metabolism and amino group interactions.
Comparación Con Compuestos Similares
1-(2-Sulfosulfanylethylamino)tridecane can be compared with other sulfur-containing compounds such as sulfonamides and sulfinamides. These compounds share similar functional groups but differ in their overall structure and reactivity. For example:
Sulfonamides: Contain a sulfonamide group (R-SO2-NH2) and are widely used as antibiotics.
Propiedades
Número CAS |
929-41-9 |
|---|---|
Fórmula molecular |
C15H33NO3S2 |
Peso molecular |
339.6 g/mol |
Nombre IUPAC |
1-(2-sulfosulfanylethylamino)tridecane |
InChI |
InChI=1S/C15H33NO3S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-15-20-21(17,18)19/h16H,2-15H2,1H3,(H,17,18,19) |
Clave InChI |
MDCFFJPIOHVMNO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


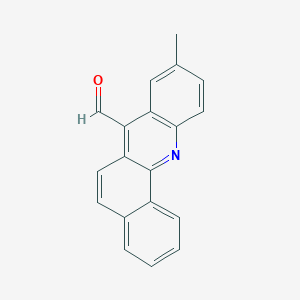
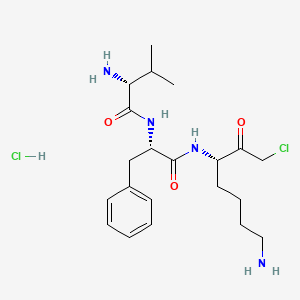
![2h-1,6-Methanofuro[2,3-d]pyrimidine](/img/structure/B13792974.png)
![Phosphonic acid, [chloro(dimethylamino)methyl]-](/img/structure/B13792977.png)
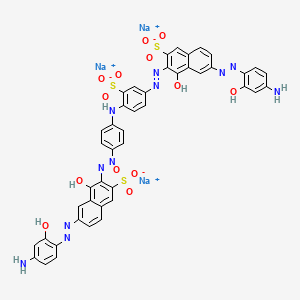
![2-[3-[(4-chlorophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide](/img/structure/B13792997.png)
